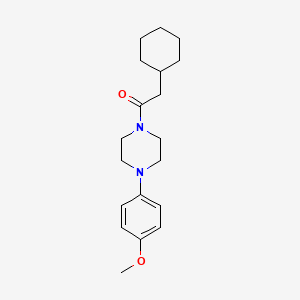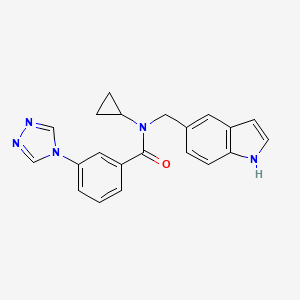
1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a serotonin receptor agonist and dopamine receptor antagonist. It also modulates the activity of other neurotransmitters such as glutamate and GABA. These actions are believed to contribute to the therapeutic effects of this compound.
Biochemical and physiological effects:
1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine has been found to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation. It also modulates the activity of inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of various diseases. Moreover, this compound has been found to affect the activity of ion channels and transporters, which are involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine in lab experiments include its high potency, selectivity, and specificity. It also exhibits a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated. Moreover, the exact mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine. One direction is to further investigate its therapeutic potential in various diseases such as schizophrenia, depression, anxiety, pain, inflammation, and cancer. Another direction is to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitters and signaling pathways. Moreover, the development of more potent and selective derivatives of this compound can lead to the discovery of novel therapeutic agents. Finally, the evaluation of the safety and efficacy of this compound in clinical trials can pave the way for its clinical use in the future.
Conclusion:
In conclusion, 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine is a chemical compound that has shown promising therapeutic potential in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperazine with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine has been found to exhibit various biological activities such as antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been reported to possess anti-inflammatory, antioxidant, and anti-tumor properties. Due to these properties, this compound has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, anxiety, pain, inflammation, and cancer.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)17-7-2-1-6-16(17)19/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXWUGINWBNQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)


![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5686476.png)

![rel-(1S,6R)-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5686487.png)
